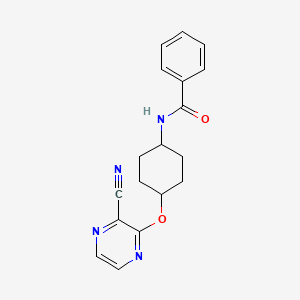
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamide derivatives are often synthesized for the purpose of studying their chemical properties and potential as therapeutic agents.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives is performed through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the synthesis of spiro-1,3-oxazine derivatives from N-2-(1′-cyclohexenyl)ethyl-benzamides is facilitated by microwave-assisted cyclization, indicating that benzamide derivatives can be synthesized efficiently using modern techniques .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray single crystallography, as demonstrated in the study of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Additionally, spectral analyses such as IR, NMR, and UV-Vis investigations provide detailed information about the molecular structure and electronic properties of these compounds .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. For example, the colorimetric sensing behavior of certain benzamide derivatives for fluoride anions is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . Moreover, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into corresponding 3,1-benzoxazines demonstrates the reactivity of these compounds under different conditions, including the action of gaseous hydrogen chloride and electron impact in the gas phase .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized by a variety of techniques. The solid-state properties are revealed by X-ray crystallography, while solution-phase properties can be examined through UV-Vis absorption and NMR analyses . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and understand the properties of these compounds . The study of their colorimetric sensing capabilities further illustrates the practical applications of their unique chemical properties .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has focused on the synthesis of novel benzamide-based compounds with potential therapeutic applications. For instance, a study describes a new route to synthesize benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles, showing remarkable antiavian influenza virus activity. These compounds were prepared through various reactions, involving benzoyl isothiocyanate with malononitrile and subsequent reactions leading to compounds with significant antiviral activities against bird flu influenza (H5N1) (A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020).
Catalytic and Biological Activities
Another aspect of research explores the catalytic and biological activities of benzamide derivatives. A study on the synthesis, characterization, catalytic, DNA binding, and antibacterial activities of Co(II), Ni(II), and Cu(II) complexes with new Schiff base ligand demonstrates the potential for targeted drug delivery and enhanced efficacy in therapeutic applications (O. El‐Gammal, F. Mohamed, G. Rezk, & A. El‐Bindary, 2021).
Anticonvulsant Activity
Additionally, benzamide derivatives have been evaluated for anticonvulsant effects. A series of 4-aminobenzamides were prepared and tested in mice against seizures, demonstrating potential for further development in anticonvulsant therapy (C. Clark, M. J. Wells, R. T. Sansom, G. Norris, R. Dockens, & W. Ravis, 1984).
Sensing and Detection Applications
Furthermore, research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their application in colorimetric sensing of fluoride anions, showcasing the versatility of benzamide derivatives in chemical sensing and detection (E. A. Younes, N. Hussein, Majed H. Shtaiwi, F. Shahrokhi, Kayed A. Abu Safieh, & Yuming Zhao, 2020).
Oxidative Cycloaddition
A study on the oxidative cycloaddition of benzamides and alkynes via C-H/N-H activation highlights a Rh(III) catalyzed reaction that produces isoquinolones, demonstrating the chemical versatility and potential for novel synthetic routes in organic chemistry (T. Hyster & T. Rovis, 2010).
Propriétés
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-12-16-18(21-11-10-20-16)24-15-8-6-14(7-9-15)22-17(23)13-4-2-1-3-5-13/h1-5,10-11,14-15H,6-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAMMZYVTKJVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(E)-2-cyano-3-[4-methoxy-3-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3006099.png)
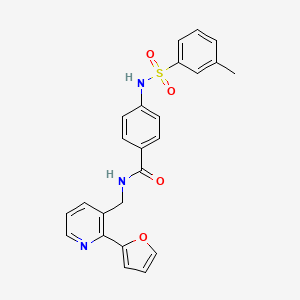
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B3006101.png)
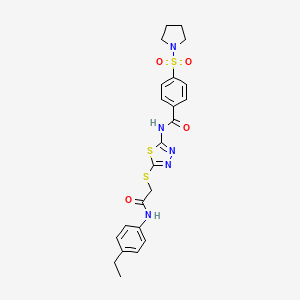
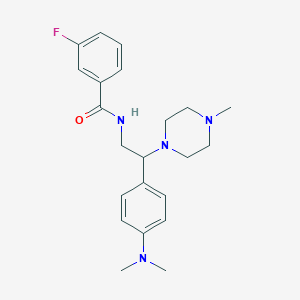
![Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B3006106.png)
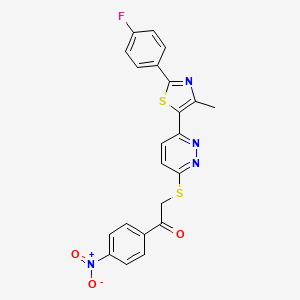
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3006111.png)
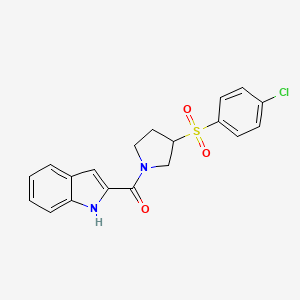
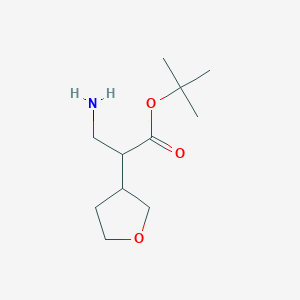


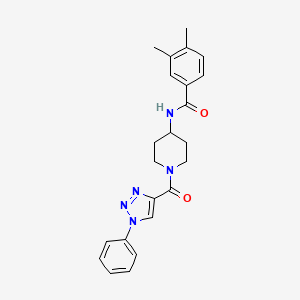
![4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B3006121.png)